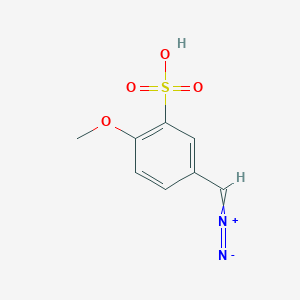
5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid is an organic compound that contains a diazo group, a methoxy group, and a sulfonic acid group. The diazo group is characterized by two linked nitrogen atoms at the terminal position, which makes it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where a diazomethyl compound reacts with an aromatic sulfonic acid derivative in the presence of a base such as triethylamine or DBU . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazo transfer reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, as diazo compounds can be highly reactive and potentially explosive .
Chemical Reactions Analysis
Types of Reactions
5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid involves the reactivity of the diazo group. The diazo group can generate reactive intermediates such as carbenes, which can insert into various chemical bonds (e.g., C-H, O-H, N-H) and facilitate the formation of new chemical structures . The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazo compounds such as diazomethane, ethyl diazoacetate, and diazomalonate . These compounds share the diazo group but differ in their substituents and reactivity.
Uniqueness
5-(Diazomethyl)-2-methoxybenzene-1-sulfonic acid is unique due to the presence of both a methoxy group and a sulfonic acid group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
CAS No. |
62982-28-9 |
|---|---|
Molecular Formula |
C8H8N2O4S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
5-(diazomethyl)-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8N2O4S/c1-14-7-3-2-6(5-10-9)4-8(7)15(11,12)13/h2-5H,1H3,(H,11,12,13) |
InChI Key |
ANOLZAIVLLRXEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=[N+]=[N-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)
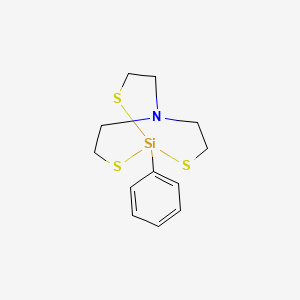

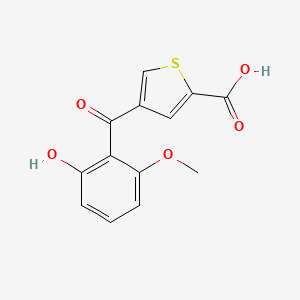
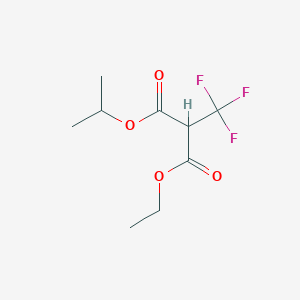
![2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide](/img/structure/B14518393.png)
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
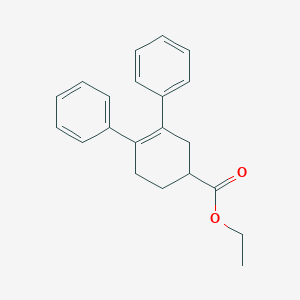

![N-[2-(4-Acetylphenyl)ethyl]benzamide](/img/structure/B14518419.png)
![3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14518423.png)
![1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14518425.png)

